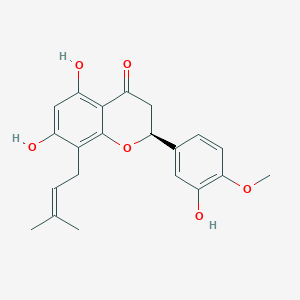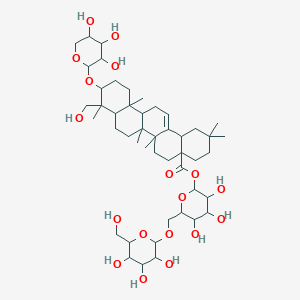
(5Z)-5-(4-methoxybenzylidene)-3-(2-methoxyphenyl)-2-(methylthio)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-(methylthio)-4-imidazolone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.
Wissenschaftliche Forschungsanwendungen
Antidepressant and Sympatholytic Properties
- Application : This compound and its derivatives exhibit properties as monoaminoxidase (MAO) inhibitors, showing potential for use in antidepressant medications. They also have sympatholytic action, which could enhance their safety profile by reducing the risk of arterial hypertension (Григорян et al., 2022).
Crystal Structure and Spectroscopic Properties
- Application : The compound's crystal structure and spectroscopic properties, including weak intramolecular C–H···O and C–H···N hydrogen bonds, contribute to understanding its chemical behavior. Such insights are crucial for its application in various fields of chemistry (Jiun-Wei Hu & Kew-Yu Chen, 2015).
Antitumor Activity
- Application : Some derivatives of this compound have shown promising antitumor activity, particularly against human A549 lung carcinoma cells. This suggests potential applications in cancer treatment (Barskaia et al., 2015).
Synthetic Applications in Organic Chemistry
- Application : The compound has been used in various synthetic processes in organic chemistry, demonstrating its versatility as a reactant in the creation of more complex molecules (Bhattacharjya, Agasti, & Ramanathan, 2006).
Cytotoxicity and Potential in Cancer Treatment
- Application : Derivatives of this compound have been explored for their cytotoxic effects against cancer cells, such as Ehrlich Ascites Carcinoma cells, indicating their potential application in cancer research and therapy (Hassan, Hafez, & Osman, 2014).
Photophysical Behavior in RNA Imaging
- Application : The photophysical behavior of derivatives of this compound is significant in the context of RNA imaging, as it binds to the Spinach aptamer, a molecule used for imaging RNA. This application is important in molecular biology and biochemistry (Santra et al., 2019).
Cardiotonic Activity
- Application : Some derivatives show potential as cardiotonic agents, which could be beneficial in treating conditions like congestive heart failure (Schnettler, Dage, & Grisar, 1982).
Eigenschaften
Molekularformel |
C19H18N2O3S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(5Z)-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-methylsulfanylimidazol-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-23-14-10-8-13(9-11-14)12-15-18(22)21(19(20-15)25-3)16-6-4-5-7-17(16)24-2/h4-12H,1-3H3/b15-12- |
InChI-Schlüssel |
FLLOKSLVUGLBJQ-QINSGFPZSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)SC)C3=CC=CC=C3OC |
SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SC)C3=CC=CC=C3OC |
Löslichkeit |
1.4 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)
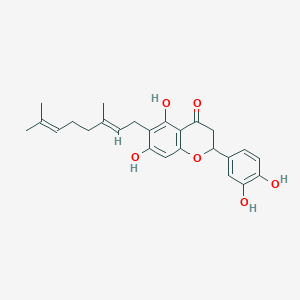

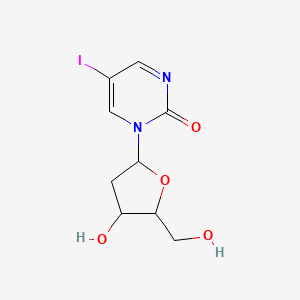
![9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1254962.png)



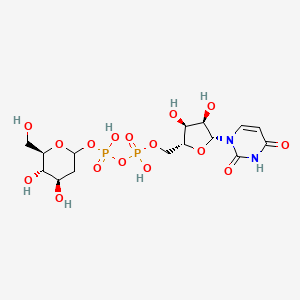
![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
![N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide](/img/structure/B1254974.png)
